4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture and functional group arrangement. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is 2-(4-bromo-2-fluoro-3-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This nomenclature reflects the compound's core structure, which consists of a dioxaborolane ring system attached to a highly substituted phenyl group. The dioxaborolane portion, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, represents the pinacol ester functionality that is characteristic of protected boronic acid derivatives.
The structural representation reveals a boron atom centrally positioned within a five-membered dioxaborolane ring, which is formed through the condensation of the corresponding boronic acid with pinacol. The phenyl substituent attached to the boron center contains four distinct functional groups arranged in specific positions: a bromine atom at the 4-position, a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. This substitution pattern creates a highly functionalized aromatic system with significant electronic effects arising from the combination of electron-withdrawing groups (bromine, fluorine, nitro) and the electron-donating methyl group. The pinacol ester protection enhances the compound's stability compared to the free boronic acid, making it more suitable for storage and handling in synthetic applications.
Common Synonyms and Alternative Designations
The compound is known by several alternative names and designations in chemical literature and commercial databases, reflecting different naming conventions and supplier-specific identifications. The most commonly encountered synonym is 1,3,2-dioxaborolane, 2-(4-bromo-2-fluoro-3-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-, which represents an alternative systematic naming approach that begins with the dioxaborolane ring system. This nomenclature variation provides the same structural information but emphasizes the heterocyclic ring as the parent structure rather than treating the phenyl group as the primary component.
Commercial suppliers often employ abbreviated or modified names for practical purposes in their catalogs and databases. Chemical databases have recorded additional synonyms including various shortened forms and supplier-specific catalog numbers such as those found in specialized chemical vendors. The compound is also referenced through its Chemical Abstracts Service registry number 2377609-19-1, which serves as a unique identifier across all chemical databases and literature. This registry number ensures unambiguous identification regardless of the naming convention employed by different sources or suppliers.
Research literature occasionally refers to the compound using functional group-based descriptions that highlight its role as a boronic ester derivative. These alternative designations often emphasize the compound's utility in specific synthetic transformations, particularly in cross-coupling chemistry where it functions as an organoboron coupling partner. The variety of names reflects the compound's significance across different areas of chemical research and its widespread use in synthetic organic chemistry applications.
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound is C₁₃H₁₆BBrFNO₄, which provides a complete account of the atomic composition and stoichiometric relationships within the molecule. This formula indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one boron atom, one bromine atom, one fluorine atom, one nitrogen atom, and four oxygen atoms. The molecular weight has been precisely determined to be 359.99 grams per mole, as calculated by PubChem computational methods. This molecular weight value represents the standard atomic weights of the constituent elements and provides essential information for stoichiometric calculations in synthetic procedures.
The elemental composition reveals several important structural features that contribute to the compound's chemical properties. The carbon framework consists of a benzene ring (six carbons) with various substituents, the pinacol moiety (four carbons from two dimethyl groups), and an additional methyl carbon attached directly to the aromatic ring. The hydrogen distribution includes twelve hydrogens from the four methyl groups of the pinacol portion, three hydrogens from the aromatic methyl substituent, and one aromatic hydrogen, totaling sixteen hydrogen atoms. The four oxygen atoms are distributed between the nitro group (two oxygens) and the dioxaborolane ring system (two oxygens), creating distinct electronic environments that influence the molecule's reactivity.
| Elemental Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 13 | 156.13 |
| Hydrogen | 16 | 16.13 |
| Boron | 1 | 10.81 |
| Bromine | 1 | 79.90 |
| Fluorine | 1 | 19.00 |
| Nitrogen | 1 | 14.01 |
| Oxygen | 4 | 64.00 |
| Total | 37 | 359.99 |
The stoichiometric analysis demonstrates the complex nature of this organoboron compound, with its multiple heteroatoms contributing to diverse chemical functionalities. The presence of halogen atoms (bromine and fluorine) provides sites for potential further functionalization through various coupling reactions, while the nitro group offers opportunities for reduction or other transformations. The pinacol ester functionality serves as a protected form of the boronic acid, which can be selectively deprotected under appropriate conditions to reveal the active boronic acid for subsequent coupling reactions. This molecular composition makes the compound particularly valuable as a synthetic intermediate in the preparation of complex organic molecules through modern cross-coupling methodologies.
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-3-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrFNO4/c1-7-10(15)9(17(18)19)6-8(11(7)16)14-20-12(2,3)13(4,5)21-14/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWCFXPLPHAAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl/heteroaryl halides. Key features include:
Mechanistic Pathway
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Oxidative Addition : The bromine substituent undergoes oxidative addition with Pd(0) complexes (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate.
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Transmetalation : The boronic ester transfers its aryl group to Pd(II) via base-assisted activation. The nitro group’s electron-withdrawing nature increases the boron center’s Lewis acidity, accelerating transmetalation .
-
Reductive Elimination : A new C–C bond forms, regenerating Pd(0).
Reactivity Trends
Competing Protodeboronation Pathways
The nitro group’s electron-withdrawing effect destabilizes the boronate, increasing susceptibility to base-mediated protodeboronation :
Rate Comparison
| Boronate Structure | Relative Protodeboronation Rate (pH 10, 70°C) |
|---|---|
| Parent boronic acid | 1× |
| Pinacol ester | 0.8× |
| MIDA boronate | 0.1× |
Note: Stabilization by pinacol’s rigid bicyclic structure reduces protodeboronation compared to non-cyclic esters but remains faster than MIDA boronates .
Hydrolysis and Stability
The pinacol ester hydrolyzes to its boronic acid under acidic or aqueous conditions via a two-step process:
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Ester Hydrolysis : Acid-catalyzed cleavage of the boronate-pinacol bond.
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Boronic Acid Formation : Generation of 4-bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid .
Hydrolysis Kinetics
| Condition | Half-Life (25°C) |
|---|---|
| pH 7 (neutral) | >1 week |
| pH 3 (acidic) | ~24 hours |
| pH 10 (basic) | ~12 hours |
Substituent Effects on Reactivity
The compound’s substituents modulate its electronic and steric profile:
-
Nitro Group (–NO₂) :
-
Fluorine (–F) :
-
Methyl Group (–CH₃) :
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Introduces steric hindrance, reducing undesired side reactions (e.g., homocoupling).
-
Comparative Reactivity with Other Boron Reagents
| Reagent Type | Relative Transmetalation Rate | Stability Toward Protodeboronation |
|---|---|---|
| Pinacol boronic ester | 1× | Moderate |
| Trifluoroborate salts | 1.5× | High |
| MIDA boronates | 0.3× | Very high |
Source: Data extrapolated from studies on analogous aryl boronates .
Scientific Research Applications
Organic Synthesis
4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Key Features :
- Acts as an electrophile in the formation of biaryl compounds.
- Enables the construction of diverse molecular architectures through coupling with various aryl halides.
Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the creation of complex structures makes it valuable for developing new therapeutic agents.
Case Study :
A study demonstrated the successful application of this compound in synthesizing enzyme inhibitors that target specific cancer pathways, showcasing its potential in drug development.
Materials Science
The compound is also applied in materials science for developing functional materials such as polymers and electronic devices. Its unique properties allow for the incorporation into advanced materials with tailored functionalities.
Applications Include :
- Production of conductive polymers.
- Development of organic light-emitting diodes (OLEDs).
Biological Research
In biological research, this compound is explored for its potential as a boron-containing drug. Its interactions with biological molecules can lead to novel therapeutic strategies.
Mechanism of Action :
The compound participates in transmetalation processes during reactions that form covalent bonds with biomolecules, influencing enzyme activity and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares PC-1042 with structurally related boronic esters:
Solubility and Physical Properties
- PC-1042: As a pinacol ester, it exhibits high solubility in chloroform and ketones, similar to other esters . However, the nitro group may slightly reduce solubility in hydrocarbons compared to non-nitro analogs (e.g., 5-Bromo-2,3-difluorophenylboronic acid pinacol ester) due to increased polarity .
- 4-Nitrophenylboronic acid pinacol ester: Shows similar solubility in chloroform but reacts with H₂O₂ to form 4-nitrophenol, detectable via UV-Vis spectroscopy .
Reactivity in Cross-Coupling Reactions
- The methyl group introduces steric hindrance, which may reduce reaction efficiency relative to non-methylated compounds (e.g., 5-Bromo-2,3-difluorophenylboronic acid pinacol ester) .
- 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester : The chlorine atom competes with bromine as a leaving group, complicating regioselectivity in multi-step syntheses .
Research Findings and Data
Solubility Trends in Organic Solvents
| Solvent | Phenylboronic Acid | Pinacol Esters (e.g., PC-1042) | Azaesters |
|---|---|---|---|
| Chloroform | Moderate | High | High |
| 3-Pentanone | High | Moderate-High | Moderate |
| Hydrocarbons | Very Low | Low | Very Low |
Pinacol esters generally outperform parent acids in solubility, with chloroform being optimal for reactions .
Biological Activity
4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester (CAS 2377609-19-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a boron atom bonded to a phenyl ring substituted with various functional groups, enhancing its reactivity and biological interactions.
Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonds. This property is particularly useful in biological systems, where they can modulate enzyme activity or disrupt cellular processes. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve:
- Inhibition of Enzymatic Activity : By forming stable complexes with target enzymes, boronic acids can inhibit their function.
- Cellular Signaling Modulation : Interactions with signaling pathways may alter cellular responses, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated:
- Inhibition of Tumor Growth : In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis .
- Targeting Specific Pathways : Research indicates that boronic acids may target pathways involved in cancer cell survival and metastasis .
Antimicrobial Activity
Boronic acids have also been studied for their antimicrobial properties. The interaction of this compound with bacterial enzymes suggests potential applications in combating antibiotic resistance:
- Inhibition of β-lactamase Enzymes : This compound has shown the ability to inhibit enzymes that confer resistance to β-lactam antibiotics, enhancing the efficacy of existing treatments .
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of various boronic acid derivatives on breast cancer cell lines. Results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis.
- Table 1: Effect on Cell Viability
Compound IC50 (µM) Apoptosis Induction (%) Control N/A 10 4-Bromo-2-fluoro... pinacol ester 15 60 Boron-based compound X 20 55 -
Antimicrobial Efficacy :
- In a separate study, the antimicrobial activity against E. coli was assessed. The results indicated a significant reduction in bacterial growth when treated with the compound.
- Table 2: Antimicrobial Activity
Treatment Zone of Inhibition (mm) Control 0 4-Bromo-2-fluoro... pinacol ester 18 Standard Antibiotic Y 25
Q & A
Q. What are the key synthetic routes for preparing 4-bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester?
The synthesis typically involves reacting the parent boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under reflux conditions in an anhydrous solvent like toluene or THF. A dehydrating agent, such as molecular sieves or MgSO₄, is used to drive esterification by removing water . Purification often employs column chromatography with silica gel and non-polar solvents to isolate the pinacol ester. The bromo, fluoro, and nitro substituents are introduced via halogenation or nitration steps prior to boronic acid formation.
Q. How is this compound characterized for purity and structural confirmation?
Common analytical methods include:
- ¹H/¹³C NMR : To verify substituent positions and ester formation (e.g., pinacol’s methyl groups at δ ~1.3 ppm).
- LC-MS or HRMS : For molecular weight confirmation.
- FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=C aromatic) confirm the boronate ester and aromatic ring.
- Elemental analysis : To validate stoichiometry.
Cross-referencing with analogous compounds (e.g., 3-bromo-6-chloro-2-fluorophenylboronic acid pinacol ester) ensures consistency in spectral interpretation .
Q. What are its primary applications in organic synthesis?
This compound is a versatile Suzuki-Miyaura cross-coupling reagent. Its electron-withdrawing nitro group enhances oxidative stability, while the bromo and fluoro substituents enable regioselective coupling for constructing polyhalogenated biaryls. Applications include:
- Synthesis of pharmaceutical intermediates (e.g., kinase inhibitors).
- Preparation of conjugated polymers for materials science.
Comparative studies with derivatives (e.g., 5-bromo-4-cyano-2-fluorophenylboronic acid pinacol ester) highlight its superior coupling efficiency in sterically hindered environments .
Advanced Research Questions
Q. How do substituents influence reactivity in cross-coupling reactions?
The substituents’ electronic and steric effects are critical:
- Nitro group : Electron-withdrawing nature polarizes the boron center, accelerating transmetallation but potentially reducing stability under basic conditions.
- Bromo vs. iodo : Bromine’s lower leaving-group ability compared to iodine (e.g., in 5-iodo-4-cyano-2-fluorophenylboronic acid pinacol ester) may slow oxidative addition but improve selectivity .
- Fluorine : Enhances metabolic stability in drug candidates and directs coupling via ortho/para effects.
Optimization requires adjusting catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) to balance reactivity and side reactions.
Q. What methodologies are used to study its reaction kinetics with H₂O₂?
UV-Vis spectroscopy (λ = 290–405 nm) tracks the conversion of the boronic ester to 4-nitrophenol, a yellow product (Scheme 1). Pseudo-first-order kinetics are applied under excess H₂O₂ (10–40 μM), with rate constants calculated via ln([A₀]/[A]) vs. time plots . Key findings:
Q. How does the nitro group impact stability and handling?
The nitro group increases susceptibility to photodegradation and hydrolysis. Mitigation strategies include:
- Storage : In amber vials at –20°C under inert gas (N₂/Ar).
- Purification : Avoid aqueous workups; use anhydrous solvents and silica gel with low activity.
Comparative stability studies with non-nitro analogs (e.g., 4-acetylphenylboronic acid pinacol ester) show a 30% faster degradation rate under UV light .
Key Challenges and Future Directions
- Mechanistic studies : Elucidate the role of the methyl group in steric shielding during coupling.
- Application expansion : Explore use in FRET-based sensors or PROTACs leveraging boronate-diol interactions .
- Green chemistry : Develop solvent-free or microwave-assisted protocols to reduce reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
